molecular formula C8H11ClN2O B13883344 2-(Chloromethyl)-1-(oxolan-2-yl)imidazole

2-(Chloromethyl)-1-(oxolan-2-yl)imidazole

Cat. No.: B13883344
M. Wt: 186.64 g/mol
InChI Key: SAXDEOJRLQYPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1-(oxolan-2-yl)imidazole is a chemical compound that features an imidazole ring substituted with a chloromethyl group and an oxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-(oxolan-2-yl)imidazole typically involves the reaction of imidazole with chloromethyl oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-(oxolan-2-yl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the oxolan-2-yl group allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(Chloromethyl)-1-(oxolan-2-yl)imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-(oxolan-2-yl)imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The oxolan-2-yl group may also contribute to the compound’s overall activity by influencing its molecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1-(oxolan-2-yl)imidazole
  • 2-(Hydroxymethyl)-1-(oxolan-2-yl)imidazole
  • 2-(Methoxymethyl)-1-(oxolan-2-yl)imidazole

Uniqueness

2-(Chloromethyl)-1-(oxolan-2-yl)imidazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activity

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(chloromethyl)-1-(oxolan-2-yl)imidazole

InChI

InChI=1S/C8H11ClN2O/c9-6-7-10-3-4-11(7)8-2-1-5-12-8/h3-4,8H,1-2,5-6H2

InChI Key

SAXDEOJRLQYPNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=CN=C2CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.